molecular formula C21H28N6O18P3+ B056018 Naadp CAS No. 119299-06-8

Naadp

Cat. No. B056018
CAS RN: 119299-06-8
M. Wt: 745.4 g/mol
InChI Key: QOTXBMGJKFVZRD-HISDBWNOSA-O
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Description

Nicotinic acid adenine dinucleotide phosphate (NaADP) is a novel calcium mobilizing second messenger that plays a crucial role in various physiological processes. NaADP is synthesized through a two-step process involving nicotinamide adenine dinucleotide (NAD) and nicotinic acid (NA) as precursors. NaADP was first identified in sea urchin eggs, and since then, it has been found to be present in various organisms, including mammals.

Scientific Research Applications

NAADP as a Second Messenger in Cellular Signaling

NAADP (nicotinic acid adenine dinucleotide phosphate) is recognized as a potent second messenger in cellular signaling, particularly in calcium signaling pathways. It's involved in various physiological processes and is known for its role in releasing calcium from intracellular stores. NAADP's function in health and disease is a growing area of study, with recent research focusing on its mechanisms and impacts on cellular processes (Parkesh et al., 2008).

NAADP and Two-pore Channel Regulation

The interaction of NAADP with two-pore channels (TPCs) is crucial for its role in calcium signaling. Studies have shown that TPCs, located on acidic stores such as lysosomes, are essential for NAADP-mediated calcium signaling. This interaction has significant implications for understanding the molecular identity and mechanism of NAADP action (Brǎiloiu et al., 2009).

NAADP in Autophagy Regulation

Research has also indicated a role for NAADP in the regulation of autophagy, particularly in cultured astrocytes. NAADP-induced calcium signals, mediated by TPCs, influence the formation of autophagic markers, suggesting a link between NAADP signaling and autophagy processes (Pereira et al., 2011).

Development of NAADP Assays

To better understand NAADP's role and concentration in various physiological conditions, development of sensitive assays for its detection has been a significant advancement. Such assays have enabled the measurement and monitoring of NAADP levels under different cellular states, aiding in the exploration of its signaling functions (Graeff & Lee, 2002).

NAADP and Calcium Mobilization from Lysosome-related Organelles

NAADP is unique in mobilizing calcium from non-traditional calcium stores like lysosome-related organelles, distinct from the endoplasmic reticulum. This atypical mechanism of calcium release highlights NAADP's distinct role in calcium signaling pathways, different from other known messengers (Churchill et al., 2002).

Virtual Screening for NAADP Probes

The development of chemical probes for NAADP, identified through virtual screening, has been pivotal in researching NAADP signaling. These probes, like Ned-19, have allowed researchers to block or trace NAADP signaling, providing deeper insights into its role in various cellular processes (Naylor et al., 2009).

Dual Sensing Role of TPC2 in NAADP Signaling

Research has elucidated the dual sensing role of TPC2 in NAADP signaling, responding to both luminal pH and calcium levels. This sensitivity of TPC2 to NAADP adds complexity to the understanding of NAADP's function in intracellular calcium release and signaling processes (Pitt et al., 2010).

NAADP in T-lymphocyte Calcium Signaling

In T-lymphocytes, NAADP has been shown to be involved in calcium signaling, requiring functional expression of ryanodine receptors. This discovery has expanded the understanding of NAADP's role in the immune system, particularly in T cell activation and function (Dammermann & Guse, 2005).

properties

CAS RN

119299-06-8

Product Name

Naadp

Molecular Formula

C21H28N6O18P3+

Molecular Weight

745.4 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1

InChI Key

QOTXBMGJKFVZRD-HISDBWNOSA-O

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O

Pictograms

Irritant

synonyms

NAADP
NAADPH
nicotinate adenine dinucleotide phosphate
nicotinic acid adenine dinucleotide phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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